molecular formula C17H19NO3 B5266873 2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide

2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide

Cat. No.: B5266873
M. Wt: 285.34 g/mol
InChI Key: RQZGGFQIRSNBNZ-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide is an organic compound with the molecular formula C16H19NO3 This compound is characterized by the presence of methoxy groups attached to both the benzyl and benzamide moieties

Properties

IUPAC Name

2-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18(12-13-8-10-14(20-2)11-9-13)17(19)15-6-4-5-7-16(15)21-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZGGFQIRSNBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide typically involves the reaction of 2-methoxybenzoyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaI) and amines (e.g., NH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-methoxybenzoic acid and 4-methoxybenzaldehyde.

    Reduction: Formation of 2-methoxy-N-(4-methoxybenzyl)-N-methylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The compound may also influence signaling pathways and gene expression, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(4-methoxybenzyl)acetamide
  • 4-methoxy-N-(4-methoxybenzyl)benzamide
  • 2-methoxy-N-(4-methoxyphenyl)benzamide

Uniqueness

2-methoxy-N-(4-methoxybenzyl)-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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